(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol
Overview
Description
(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to "(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol" have been synthesized and evaluated for their antimicrobial properties. For instance, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones demonstrated significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. The presence of a methoxy group in these compounds was associated with heightened antimicrobial efficacy (Kumar et al., 2012).
Anticancer Potential
Another research stream involved the synthesis of novel biologically potent heterocyclic compounds, including derivatives incorporating pyrazoline and pyridine analogues, which were evaluated for their anticancer activity. The compounds were tested against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA), revealing that certain derivatives exhibited high potency, suggesting potential utility in cancer treatment (Katariya et al., 2021).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural elucidation of related compounds. For example, a study on mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine revealed insights into their crystalline structures through supramolecular interactions and spectroscopy. These findings contribute to a deeper understanding of the chemical and physical properties of such compounds, which can be essential for their practical applications in scientific research (Zhu et al., 2014).
Antimicrobial and Antifungal Agents
Further investigations have yielded novel quinoline derivatives bearing pyrazoline and pyridine analogues, which were screened for their antibacterial and antifungal activities. These studies highlight the broad spectrum of biological activities associated with compounds related to "this compound," underlining their potential in developing new antimicrobial and antifungal agents (Desai et al., 2016).
Mechanism of Action
Target of Action
The compound contains a pyrazole moiety, which is a common feature in many biologically active compounds. Pyrazole derivatives have been studied for their potential anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties .
Pharmacokinetics
Heterocyclic compounds like this one often have improved solubility and pharmacokinetic parameters .
Result of Action
Based on the biological activities of other pyrazole derivatives, it could potentially have anti-inflammatory, anti-tumor, anti-viral, or anti-bacterial effects .
Properties
IUPAC Name |
(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-8-15-12(10-1-2-10)7-11(14-15)9-3-5-13-6-4-9/h3-7,10,16H,1-2,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJFAGRCNRJRTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CO)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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